2-Bromo-7,8-dihydroquinolin-5(6H)-one
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Overview
Description
2-Bromo-7,8-dihydroquinolin-5(6H)-one is a brominated derivative of dihydroquinolinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,8-dihydroquinolin-5(6H)-one typically involves the bromination of 7,8-dihydroquinolin-5(6H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while substitution could produce various substituted quinolinones.
Scientific Research Applications
2-Bromo-7,8-dihydroquinolin-5(6H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action for 2-Bromo-7,8-dihydroquinolin-5(6H)-one would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroquinolin-5(6H)-one: The non-brominated parent compound.
2-Chloro-7,8-dihydroquinolin-5(6H)-one: A chlorinated analogue.
2-Fluoro-7,8-dihydroquinolin-5(6H)-one: A fluorinated analogue.
Uniqueness
2-Bromo-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.
Properties
Molecular Formula |
C9H8BrNO |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C9H8BrNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2 |
InChI Key |
SBPJGAGLPURPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=N2)Br)C(=O)C1 |
Origin of Product |
United States |
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